Phosphoric acid;tetrahydrate

Description

Contextualization of Hydrated Inorganic Acids in Solid-State Chemical Research

Hydrated inorganic acids are a cornerstone of solid-state chemical research, providing model systems for understanding the complex interplay of forces that govern the formation of crystalline materials. The incorporation of water molecules into the crystal lattice of an inorganic acid introduces a new dimension of structural complexity, primarily through the formation of extensive hydrogen bond networks. pcc.eu These networks are not merely passive components; they actively influence the physical and chemical properties of the material, including its melting point, solubility, and even its catalytic activity. The study of these hydrated systems allows researchers to probe the nature of hydrogen bonds, their geometric preferences, and their role in dictating crystal packing. Furthermore, many hydrated inorganic acids exhibit interesting thermal behavior, undergoing dehydration at specific temperatures, which can lead to phase transitions and the formation of new crystalline or amorphous structures. govinfo.gov This makes them valuable for investigating solid-state reaction mechanisms and the thermodynamics of crystal stability.

Significance of Phosphoric Acid Hydrates in Crystalline Chemistry and Materials Science

Within the realm of hydrated inorganic acids, phosphoric acid hydrates hold particular importance for crystalline chemistry and materials science. Phosphoric acid itself is a polyprotic acid, capable of forming a variety of salts and esters, and its hydrates exhibit a corresponding diversity of structures and properties. chemicalbook.com The presence of multiple hydroxyl groups and a phosphoryl oxygen atom in the phosphoric acid molecule allows for the formation of robust and intricate three-dimensional hydrogen-bonded networks with water molecules. researcher.life This structural versatility translates into a range of potential applications. For instance, the proton conductivity of some phosphoric acid hydrates makes them promising candidates for use as electrolytes in fuel cells. dtu.dk Moreover, the study of how water molecules interact with phosphate (B84403) groups is fundamental to understanding biomineralization processes and the behavior of phosphate-based biomaterials. The controlled crystallization and dehydration of phosphoric acid hydrates also offer pathways for the synthesis of novel phosphate materials with tailored porosity and surface properties, which are relevant in catalysis and separation technologies.

Identification and Role of Phosphoric Acid Tetrahydrate as a Crystalline Phase

While the hemihydrate (H₃PO₄·0.5H₂O) and the anhydrous form of phosphoric acid have been extensively studied, the tetrahydrate (H₃PO₄·4H₂O) represents a less common but structurally significant crystalline phase. Its existence highlights the complex phase diagram of the phosphoric acid-water system. The identification of phosphoric acid tetrahydrate as a distinct crystalline entity is crucial for a complete understanding of the hydration and dehydration pathways of phosphoric acid. The specific arrangement of water molecules around the phosphoric acid molecule in the tetrahydrate structure provides valuable insights into the coordination preferences of the phosphate group and the energetics of hydration. The role of the tetrahydrate may be linked to specific conditions of temperature and water activity, potentially acting as a metastable intermediate in the crystallization or dissolution of other phosphoric acid hydrates. Its study contributes to a more comprehensive picture of the structural landscape of hydrated phosphorus compounds.

Properties

CAS No. |

93079-97-1 |

|---|---|

Molecular Formula |

H26O28P6 |

Molecular Weight |

660.03 g/mol |

IUPAC Name |

phosphoric acid;tetrahydrate |

InChI |

InChI=1S/6H3O4P.4H2O/c6*1-5(2,3)4;;;;/h6*(H3,1,2,3,4);4*1H2 |

InChI Key |

SAFHSSORNDJMAK-UHFFFAOYSA-N |

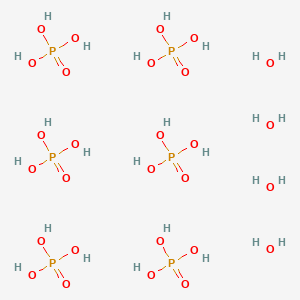

Canonical SMILES |

O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Crystallographic and Structural Characterization of Phosphoric Acid Tetrahydrate

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) is the cornerstone technique for determining the atomic and molecular structure of crystalline materials. It relies on the principle that a crystal lattice diffracts an incident X-ray beam into specific directions, creating a unique diffraction pattern from which the arrangement of atoms can be deduced.

Single-crystal XRD offers the most precise and unambiguous determination of a crystal structure. By measuring the intensities and positions of diffraction spots from a single, high-quality crystal, a complete three-dimensional model of the electron density within the unit cell can be constructed. For phosphoric acid and its hydrates, this analysis reveals the precise geometry of the PO₄ tetrahedron and the intricate network of intermolecular interactions. In the case of phosphoric acid hemihydrate, for example, single-crystal analysis identified two crystallographically independent phosphoric acid molecules, each with a geometry close to tetrahedral. researcher.life

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the refinement of lattice parameters. medcraveonline.com Instead of a single crystal, a sample composed of many randomly oriented microcrystals (a powder) is used. The resulting diffraction pattern consists of a series of peaks at characteristic angles, which serve as a "fingerprint" for the specific crystalline material. thermofisher.com This method is crucial for confirming the phase purity of a synthesized compound like phosphoric acid tetrahydrate and for performing quantitative analysis of mineral samples. medcraveonline.comthermofisher.com The Rietveld refinement method can be applied to the powder pattern to refine structural details, including lattice parameters and atomic positions, providing data that can be cross-validated with single-crystal studies. medcraveonline.com

The primary output of a crystallographic study is the determination of the unit cell—the basic repeating block of the crystal—and the arrangement of atoms within it. This includes the unit cell dimensions (a, b, c) and angles (α, β, γ), the space group that describes the crystal's symmetry operations, and the fractional coordinates of each atom.

For the well-studied anhydrous and hemihydrate forms of phosphoric acid, these parameters have been precisely determined. Anhydrous H₃PO₄ crystallizes in the monoclinic P2₁/c space group. materialsproject.orgnih.gov The hemihydrate, H₃PO₄·½H₂O, also crystallizes in a monoclinic system but with the space group P2₁/a. researcher.lifecapes.gov.br These structural solutions show that the P-O bond to the non-protonated oxygen is significantly shorter than the P-OH bonds, indicating partial double-bond character. researcher.life

Below are the crystallographic parameters for anhydrous and hemihydrate phosphoric acid, which illustrate the type of data obtained from XRD studies.

Table 1: Crystallographic Data for Phosphoric Acid Anhydrous and Hemihydrate

| Parameter | Anhydrous H₃PO₄ | Hemihydrate H₃PO₄·½H₂O |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/a |

| a (Å) | 5.779(9) | 7.922(10) |

| b (Å) | 4.826(4) | 12.987(20) |

| c (Å) | 11.606(40) | 7.470(10) |

| **β (°) ** | 95.26(18) | 109.9(1) |

| **Volume (ų) ** | 322.3 | 721.5 |

| Z | 4 | 8 |

Data sourced from Blessing (1988) nih.gov and Mighell et al. (1969). researcher.life

Neutron Diffraction Investigations for Hydrogen Atom Localization

While X-ray diffraction is excellent for locating heavier atoms like phosphorus and oxygen, it is less effective at precisely determining the positions of hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen has only one. Neutron diffraction overcomes this limitation. Neutrons scatter from atomic nuclei, and their scattering cross-section for hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms. researchgate.net

Neutron diffraction is the definitive method for accurately locating protons and characterizing the geometry of hydrogen bonds. nih.govresearchgate.net A re-analysis of two neutron diffraction datasets for anhydrous H₃PO₄ provided highly precise positional and vibrational parameters for the hydrogen atoms. nih.gov This level of detail allows for a rigorous analysis of P-O-H bond angles and H···O hydrogen bond distances, confirming the influence of hydrogen bonding on the P-OH bond lengths. nih.gov Such studies are crucial for understanding proton transport mechanisms in phosphoric acid-based systems, as the dynamics of the protons within the hydrogen-bonded network are key to their conductivity. researchgate.net By applying neutron diffraction to phosphoric acid tetrahydrate, one could precisely map the locations of all hydrogen atoms, distinguishing between those on the phosphoric acid molecule and those in the water molecules, and fully characterize the three-dimensional hydrogen-bonding scheme.

Polymorphism and Structural Variations of Phosphoric Acid Hydrates

Phosphoric acid (H₃PO₄) is known to exist in several crystalline forms, including an anhydrous state and multiple hydrated forms. This phenomenon, where a substance exists in more than one crystal structure, is known as polymorphism. The specific hydrate (B1144303) formed is dependent on conditions such as temperature and water concentration. The primary crystalline forms that have been characterized are the anhydrous acid (H₃PO₄), the hemihydrate (H₃PO₄·0.5H₂O), and the monohydrate (H₃PO₄·H₂O). The tetrahydrate (H₃PO₄·4H₂O) also exists within the phosphoric acid-water system, though detailed structural characterization is less common in readily available literature compared to the lower hydrates.

Investigation of Different Crystalline Forms of Phosphoric Acid and its Hydrates

The crystal structures of anhydrous phosphoric acid and its hemihydrate have been determined through X-ray diffraction studies. Anhydrous phosphoric acid crystallizes in the monoclinic system, characterized by a dense, three-dimensional network of H₃PO₄ molecules interconnected by hydrogen bonds. materialsproject.orgacs.orgresearchgate.net The structure consists of layers of phosphate (B84403) tetrahedra linked in a way that creates a stable crystalline solid at room temperature. materialsproject.org

The hemihydrate, with the formula H₃PO₄·0.5H₂O or 2(H₃PO₄)·H₂O, also possesses a monoclinic crystal structure. acs.orgresearcher.lifecapes.gov.br In this form, water molecules are incorporated into the crystal lattice, altering the hydrogen-bonding network. researcher.life The phosphoric acid molecules and water molecules are linked together into a complex three-dimensional hydrogen-bonded structure, where each oxygen atom participates in at least one strong intermolecular hydrogen bond. researcher.life The two independent phosphoric acid molecules in the asymmetric unit are geometrically very similar to each other. researcher.lifecapes.gov.br

Synthesis and Crystalline Growth Mechanisms of Phosphoric Acid Tetrahydrate

Controlled Crystallization Methodologies

Controlled crystallization is fundamental to obtaining phosphoric acid hydrates of a specific form and purity. The process generally involves creating a supersaturated solution from which crystals can form, with the two primary mechanisms being nucleation and subsequent crystal growth. google.comgoogle.com The control of these mechanisms is essential to manage the final crystal size and quality.

Solution-Based Growth of Single Crystals

The growth of single crystals from a solution is a widely used technique for producing large, high-purity crystalline structures. iastate.edu This methodology is applicable for various inorganic and organic compounds and relies on carefully controlling the supersaturation of a solution to facilitate the growth of a single crystalline nucleus, or "seed." rsc.org

Several solution-based approaches can be employed for growing single crystals, including:

Slow Cooling Method: This technique involves dissolving the solute in a suitable solvent at a high temperature to create a saturated solution. A seed crystal is introduced, and the solution is then cooled gradually. As the temperature decreases, the solubility of the substance drops, leading to a state of supersaturation that drives the deposition of material onto the seed crystal. rsc.org This method is most effective for substances that exhibit a significant change in solubility with temperature. rsc.org

Solvent Evaporation: In this isothermal method, a solution is maintained at a constant temperature while the solvent is slowly evaporated. This process increases the concentration of the solute, eventually leading to supersaturation and crystal growth on an introduced seed.

Anti-solvent Vapor-assisted Crystallization: This technique involves exposing a solution of the target compound to the vapor of an "anti-solvent"—a liquid in which the compound is poorly soluble. The absorption of the anti-solvent vapor reduces the solubility of the compound in the solution, inducing crystallization. rsc.org

While these are established methods for single crystal growth, specific documented protocols for growing phosphoric acid tetrahydrate single crystals are not detailed in the available research, which more commonly focuses on other hydrates like the hemihydrate or phosphate (B84403) salts such as Lithium dihydrogen phosphate (LiH₂PO₄). rsc.orgresearchgate.net

Controlled Hydration and Dehydration Pathways for Tetrahydrate Formation

The formation of a specific hydrate (B1144303) of phosphoric acid, such as the tetrahydrate, is dependent on the precise control of water activity in the system. Different hydrates of a compound can often be interconverted by carefully managing temperature and the partial pressure of water vapor.

Controlled hydration pathways to form phosphoric acid tetrahydrate would likely involve starting with a less hydrated form, such as anhydrous phosphoric acid or the hemihydrate (H₃PO₄·0.5H₂O), and exposing it to a controlled-humidity environment. By maintaining the water activity within the thermodynamic stability range of the tetrahydrate, the lower hydrate will absorb water molecules into its crystal lattice until the tetrahydrate structure is formed. Conversely, controlled dehydration of a higher hydrate, if one existed, under specific temperature and pressure conditions could also yield the tetrahydrate. The principles of hydration and dehydration are crucial for understanding the formation of various phosphoric acid derivatives. acs.orgacs.org

Kinetics and Thermodynamics of Hydrate Formation

The formation of phosphoric acid tetrahydrate from a solution is governed by the principles of kinetics and thermodynamics. Thermodynamics determines the conditions under which the tetrahydrate is the stable solid phase, while kinetics describes the rate at which it forms.

Nucleation and Crystal Growth Processes

Crystallization from a solution occurs in two main stages: nucleation and crystal growth. google.com

Nucleation: This is the initial step where small, stable crystalline aggregates, or nuclei, form within a supersaturated solution. Nucleation can be categorized as:

Primary Nucleation: This occurs in the absence of any existing crystals. It can be homogeneous, where nuclei form spontaneously within the solution, or heterogeneous, where formation is induced by foreign particles like dust or impurities. youtube.com

Secondary Nucleation: This type of nucleation is induced by the presence of existing crystals of the same substance in the supersaturated solution. google.com It is often the dominant mechanism in industrial crystallization processes.

Crystal Growth: Once stable nuclei have formed, they begin to grow by the incorporation of solute molecules from the supersaturated solution onto their surfaces. The rate of growth is influenced by factors such as the degree of supersaturation and temperature. uni-halle.de

Studies on phosphoric acid crystallization, particularly concerning the hemihydrate form, have shown that uncontrolled, massive nucleation can lead to the formation of intractable, putty-like masses, a phenomenon termed "catastrophic crystallization". google.com To prevent this and ensure controlled crystal growth, processes often utilize "seeding," where a specific amount of fine, pure seed crystals is added to the supersaturated solution to promote growth over secondary nucleation. google.comgoogle.com

Influence of Temperature, Concentration, and Water Activity on Crystallization

The crystallization process is highly sensitive to several interconnected parameters. The phase diagram for the phosphoric acid-water system dictates which hydrate is the most stable under specific conditions. mit.eduproductstewardship.eu

Temperature: Temperature has a dual effect on crystallization. Lowering the temperature of a solution generally decreases the solubility of phosphoric acid, thereby increasing the supersaturation which is the driving force for crystallization. google.com However, excessively low temperatures can increase the viscosity of the solution, which can hinder the diffusion of molecules to the crystal surface and slow down the growth rate. google.com

Concentration (Supersaturation): The concentration of phosphoric acid in the aqueous solution is the primary driver for crystallization. A solution must be supersaturated for either nucleation or crystal growth to occur. google.com The level of supersaturation affects both the rate of nucleation and the rate of crystal growth. Different concentration ranges at various temperatures favor the formation of different hydrates, such as the dihydrate or hemihydrate. mit.eduvalcogroup-valves.com

Water Activity: Water activity, which is directly related to the concentration of the solution, is a critical factor in determining which hydrate form crystallizes. Higher water activity (i.e., more dilute solutions) would thermodynamically favor the formation of more highly hydrated crystal structures. Therefore, forming the tetrahydrate would require precise control of water activity to ensure it is the favored crystalline phase over anhydrous or less hydrated forms.

The interplay of these factors is summarized in the table below.

| Parameter | Effect on Crystallization |

| Temperature | Decreasing temperature generally increases supersaturation but can also increase viscosity, potentially slowing growth. |

| Concentration | Higher concentration (supersaturation) provides the driving force for nucleation and crystal growth. |

| Water Activity | Determines which crystalline hydrate is the thermodynamically stable phase to be formed. |

This table presents the general influence of parameters on crystallization.

Solid-State Synthesis Pathways Involving Phosphoric Acid

While solution-based methods are common, solid-state reactions also provide pathways for synthesizing phosphoric acid and its derivatives. These methods typically involve the reaction of solid precursors, often at elevated temperatures.

One potential solid-state route involves the reaction of phosphorus pentoxide (P₂O₅), a solid, with a stoichiometric amount of water in a solid form (ice) or from a hydrated compound. A method for producing solid phosphoric acid involves mixing liquid phosphoric acid with phosphorus pentoxide and allowing it to cool and solidify. google.com This demonstrates a pathway that does not rely on crystallization from a dilute aqueous solution.

Furthermore, phosphoric acid is used in the water-mediated synthesis of other solid-state materials. For instance, its addition during the synthesis of the solid-state electrolyte Li₃InCl₆ helps to suppress hydrolysis and results in the formation of a composite containing LiIn(P₂O₇). mdpi.com This occurs because the phosphate group (PO₄³⁻) can thermally decompose to pyrophosphate (P₂O₇⁴⁻), which then reacts with other solid precursors. mdpi.com Such principles could be adapted to design solid-state routes for specific hydrates by reacting phosphorus precursors with hydrated salts under controlled conditions.

Spectroscopic Characterization of Phosphoric Acid Tetrahydrate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations and lattice modes within phosphoric acid tetrahydrate.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Hydrogen Bonding

FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds and is instrumental in characterizing the extensive hydrogen-bonding network in phosphoric acid tetrahydrate. The presence of strong hydrogen bonds significantly influences the vibrational frequencies of the O-H and P-O groups. mdpi.com

The FTIR spectra of hydrated phosphoric acid reveal broad absorption bands in the high-frequency region (around 3400 cm⁻¹), which are characteristic of the O-H stretching vibrations within the water molecules and the P-OH groups of the phosphoric acid. researchgate.net The broadening of these peaks is a direct consequence of the strong intermolecular and intramolecular hydrogen bonding, which creates a continuum of vibrational states. mdpi.comresearchgate.net The destruction of these hydrogen bonds, for instance through acidolysis, leads to a noticeable increase in the width of the O-H stretching band, indicating the exposure of more hydroxyl groups. researchgate.net

The P=O stretching vibration is also a key diagnostic feature in the FTIR spectrum. In aqueous solutions of phosphoric acid, this mode is observed, and its frequency is sensitive to the surrounding environment and temperature. researchgate.netresearchgate.net The deformation modes of the PO-H group can also be detected, although they are often weak and broad. researchgate.net

Previous infrared spectroscopic studies have suggested that the hydrogen bonds in hydrated phosphoric acid and its corresponding phosphate (B84403) ions are stronger than those found in pure water. acs.orgresearchgate.netx-mol.comkisti.re.kr This is supported by the observation of shorter (P-)O(-H)···Oₐq and (P-)O···(H-)Oₐq hydrogen bonds. acs.orgresearchgate.netx-mol.comkisti.re.kr

Table 1: Key FTIR Vibrational Modes for Phosphoric Acid and Related Species

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | References |

| O-H | Stretching | ~3400 (broad) | researchgate.net |

| P=O | Stretching | ~1178 | researchgate.net |

| PO-H | Deformation | ~1250 | researchgate.net |

Raman Spectroscopy for Lattice Modes and Structural Insights

For aqueous phosphoric acid, which has a pseudo C₃ᵥ symmetry, the symmetric stretching mode of the P(OH)₃ group (ν₁(a₁)) is strongly polarized and exhibits the highest intensity in the Raman spectrum. researchgate.netresearchgate.net Conversely, the antisymmetric stretch (ν₄(e)) is depolarized. researchgate.netresearchgate.net The stretching mode of the phosphoryl group (P=O), denoted as ν₂(a₁), is also polarized. researchgate.netresearchgate.net The deformation modes are observed in the lower frequency range, between 300 and 600 cm⁻¹. researchgate.netresearchgate.net

The positions of the Raman bands are sensitive to concentration and the presence of different phosphate species in solution. ias.ac.in For instance, in aqueous solutions, the intense line corresponding to the symmetric P-O stretch shifts as the concentration changes. ias.ac.in The Raman spectra of different phosphate ions (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) are distinct and can be used to identify these species. ias.ac.inufop.br

The low-frequency region of the Raman spectrum provides insights into the lattice vibrations, which are sensitive to the crystal structure and intermolecular interactions. spectroscopyonline.com

Table 2: Characteristic Raman Bands for Aqueous Phosphoric Acid (pseudo C₃ᵥ symmetry)

| Assignment | Wavenumber (cm⁻¹) | Polarization | Reference |

| νₛ(P(OH)₃) (ν₁(a₁)) | ~910 | Polarized | researchgate.net |

| ν(P=O) (ν₂(a₁)) | ~1178 | Polarized | researchgate.net |

| νₐₛ(P(OH)₃) (ν₄(e)) | Depolarized | Depolarized | researchgate.net |

| Deformation Modes | 300 - 600 | - | researchgate.net |

Deuteration Studies for Vibrational Assignments

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a valuable technique for assigning vibrational modes, particularly those involving hydrogen atoms. mdpi.com When hydrogen is replaced by deuterium in phosphoric acid, the frequencies of the O-H stretching and bending vibrations shift to lower wavenumbers due to the increased mass. This isotopic shift helps to unambiguously identify the vibrations associated with the hydroxyl groups. researchgate.netrsc.org

In studies of deuterated phosphoric acid (D₃PO₄) in heavy water (D₂O), the vibrational modes of the PO₄ skeleton have been assigned. researchgate.netrsc.org For example, the δPO-D deformation mode is observed at a lower frequency (around 935 cm⁻¹) compared to the δPO-H mode (around 1250 cm⁻¹). researchgate.net Such studies have been instrumental in confirming the assignments of the various stretching and bending vibrations within the phosphoric acid molecule and its hydrated forms. researchgate.netrsc.org Chiral phosphoric acid has been used in combination with a deuterium donor for the transfer deuteration of certain organic molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei, such as ³¹P and ¹H, within the crystal lattice of phosphoric acid tetrahydrate.

Solid-State ³¹P NMR for Phosphorus Environments and Local Symmetry

Solid-state ³¹P NMR spectroscopy provides detailed information about the phosphorus environment, including the number of non-equivalent phosphorus atoms, their coordination, and the local symmetry of the PO₄ tetrahedra. wikipedia.orgslideshare.net The chemical shift in ³¹P NMR is sensitive to the electronic environment around the phosphorus nucleus. slideshare.net

For crystalline phosphoric acid, the ³¹P chemical shift tensor provides insights into molecular motion. At low temperatures (123 K), the tensor is axially symmetric, but at room temperature, it becomes very small, suggesting either rapid reorientational motion of the PO₄ tetrahedra or multiple proton transfers. rsc.org The chemical shifts are typically referenced to 85% phosphoric acid. wikipedia.orgslideshare.net

In solid-state ³¹P Magic Angle Spinning (MAS) NMR, different phosphorus-containing species can be identified and quantified. nih.gov The technique can distinguish between different phosphate forms, such as orthophosphate and pyrophosphate, based on their distinct chemical shifts. researchgate.net The long spin-lattice relaxation times (T₁) of the different ³¹P compounds are a key consideration in these measurements. nih.gov

Table 3: Representative ³¹P NMR Chemical Shift Information

| Phosphorus Species | Typical Chemical Shift Range (ppm) | Reference |

| Orthophosphoric Acid (85%) | 0 (Reference) | wikipedia.orgslideshare.net |

| Orthophosphate | ~5.6 | researchgate.net |

| Pyrophosphates | ~-4 | researchgate.net |

Solid-State ¹H NMR for Proton Environments and Dynamics

Solid-state ¹H NMR spectroscopy is used to study the environments and dynamics of protons within the crystal structure of phosphoric acid tetrahydrate. This technique is particularly sensitive to hydrogen bonding and proton motion. nih.gov

The ¹H NMR spectra can reveal the presence of different proton environments, such as those in water molecules and in the P-OH groups. The chemical shifts and line shapes in ¹H NMR are influenced by the strength of the hydrogen bonds and the mobility of the protons. researchgate.net For instance, very strong hydrogen bonds can lead to significant downfield chemical shifts. researchgate.net

Studies on related inorganic solid acids have shown that ¹H static NMR spectra can indicate translational proton diffusion at higher temperatures. researchgate.net The analysis of ¹H spin-lattice relaxation times (T₁) can provide information on the activation energies of proton motion. nih.gov While specific ¹H NMR data for phosphoric acid tetrahydrate is not abundant in the provided search results, the principles of the technique and its application to similar hydrated acid systems suggest its utility in characterizing the proton dynamics within this compound. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis of Phosphoric Acid Tetrahydrate

In the analysis of phosphorus-containing compounds, the P 2p and O 1s core level spectra are of primary importance. For phosphate groups (PO₄³⁻), the phosphorus atom is in its highest oxidation state (+5), which influences the binding energy of the P 2p electrons. Research on various phosphate materials indicates that the P 2p peak for the phosphate group typically appears in the binding energy range of 133 eV to 135 eV. researchgate.netresearchgate.netthermofisher.com The exact binding energy is sensitive to the local chemical environment, including the nature of the counter-ions and the degree of hydration.

The O 1s spectrum in a hydrated compound like phosphoric acid tetrahydrate is expected to be complex. It would be comprised of overlapping peaks corresponding to the different oxygen environments. These include the oxygen atoms double-bonded to phosphorus (P=O), the oxygen atoms in the hydroxyl groups (P-OH), and the oxygen atoms within the water molecules of hydration (H₂O). Generally, the binding energy of O 1s in P=O bonds is lower than in P-O-H bonds, which in turn is typically lower than the O 1s binding energy in water molecules. For instance, in various phosphate compounds, O 1s peaks for phosphate groups are often observed around 531-532 eV, while the O 1s peak for adsorbed or hydration water can appear at higher binding energies, often around 533 eV.

Detailed research findings on materials containing phosphoric acid or phosphate groups reveal key characteristics. For example, studies on phosphoric acid-treated surfaces show a characteristic P 2p peak around 134.3 eV, which is attributed to pentavalent, tetracoordinated phosphorus in phosphate and/or polyphosphate forms. researchgate.net This is consistent with the expected chemical state of phosphorus in phosphoric acid tetrahydrate.

The analysis of the O 1s region in these systems often requires deconvolution of the peak into multiple components to distinguish between the different oxygen species. For example, in studies involving phosphates, distinct peaks can be resolved for non-bridging oxygen (P=O) and bridging oxygen (P-O-P or P-O-H) atoms. In the context of phosphoric acid tetrahydrate, one would anticipate distinct signals for the P-OH and H₂O oxygen atoms, with the latter likely contributing a significant portion of the total oxygen signal due to the high degree of hydration.

Although direct experimental data for phosphoric acid tetrahydrate is lacking, the expected binding energies can be summarized based on data from analogous compounds.

Expected XPS Binding Energies for Phosphoric Acid Tetrahydrate

| Core Level | Chemical Species | Expected Binding Energy (eV) |

| P 2p | Phosphate (PO₄³⁻) | ~133.0 - 135.0 |

| O 1s | P-OH | ~531.0 - 532.5 |

| O 1s | H₂O | ~532.5 - 534.0 |

This table is generated based on typical binding energy ranges for phosphate and hydrated species and is not derived from direct experimental measurement of phosphoric acid tetrahydrate.

The precise binding energies for phosphoric acid tetrahydrate would be influenced by the specific crystal structure and the extensive hydrogen bonding network between the phosphoric acid molecules and the four water molecules. This network would affect the electron density around both the phosphorus and oxygen atoms, leading to shifts in their core level binding energies.

Thermal Behavior and Phase Transitions of Phosphoric Acid Tetrahydrate

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a key analytical technique for investigating the thermal properties of materials like phosphoric acid tetrahydrate. tainstruments.comnih.gov DSC studies reveal important information about the energy changes that occur as the compound is heated. researchgate.net

DSC analysis of phosphoric acid tetrahydrate indicates specific endothermic events corresponding to phase transitions and melting. The heat of fusion, which is the enthalpy change during melting, is a fundamental thermodynamic property. wikipedia.org The melting point for the pure solid is 42.35 °C. nih.gov

Table 1: Interactive Data Table of Phase Transition Properties

| Property | Value | Unit |

|---|---|---|

| Melting Point | 42.35 | °C |

Note: The values presented are based on available data and may vary depending on experimental conditions.

Prior to melting, phosphoric acid tetrahydrate can exhibit solid-solid phase transitions, which involve changes in the crystal structure. These polymorphic interconversions are crucial as different crystalline forms of a compound can have varying physical properties.

Thermogravimetric Analysis (TGA) for Dehydration and Thermal Decomposition

Thermogravimetric Analysis (TGA) is a technique used to measure changes in the mass of a substance as a function of temperature. rsc.orgresearchgate.netvu.edu.au For hydrated compounds such as phosphoric acid tetrahydrate, TGA is instrumental in studying dehydration and thermal decomposition processes. academie-sciences.frresearchgate.net

TGA curves for phosphoric acid tetrahydrate demonstrate a stepwise loss of its four water molecules upon heating. sciencemadness.org This process of dehydration leads to the formation of phosphoric acid solutions of increasing concentration. sciencemadness.org The thermal process involves the combustion of phosphorus in the presence of excess air, followed by hydration of the resulting phosphorus pentoxide and removal of the heats of combustion and hydration. nih.gov

The thermal decomposition of phosphoric acid is a multi-stage process. When heated to 213 °C, it converts to pyrophosphoric acid (H₄P₂O₇). nih.gov Further heating leads to the formation of other polyphosphoric acids. wikipedia.org The decomposition of phosphorous acid upon heating yields phosphoric acid and phosphine. nagwa.com

Phase Diagram Analysis of the Phosphoric Acid-Water System

The phase diagram of the phosphoric acid-water system illustrates the stable phases of phosphoric acid and its hydrates at various temperatures and concentrations. researchgate.netresearchgate.netphyschemres.org This diagram is essential for understanding the conditions under which different hydrates, including the tetrahydrate, are formed and remain stable. The system includes various hydrated forms and shows the regions of stability for each.

Identification of the Hemihydrate Stability Region

The stability of phosphoric acid hemihydrate is confined to a specific range of temperatures and compositions within the H₃PO₄-H₂O system. Research has established the melting point of the pure hemihydrate to be 29.32°C. acs.org The hemihydrate exists in equilibrium with a liquid phase (aqueous phosphoric acid solution) along a solubility curve. This curve defines the temperatures at which the hemihydrate will crystallize from or dissolve in a solution of a given concentration.

The stability region of the hemihydrate is bounded by its melting point and two invariant points: a eutectic with ice and a peritectic point involving the anhydrous form.

Eutectic and Peritectic Equilibria Relevant to Hydrate (B1144303) Formation

The formation and decomposition of phosphoric acid hemihydrate are governed by key eutectic and peritectic equilibria. These invariant points represent conditions where three phases coexist in equilibrium.

A eutectic point is observed at a lower temperature, where the solution is in equilibrium with both ice and phosphoric acid hemihydrate. This represents the lowest temperature at which a liquid phase can exist in this region of the phase diagram.

At a higher temperature, a peritectic point occurs. In a peritectic reaction, a liquid and a solid phase react upon cooling to form a different solid phase. In the case of the phosphoric acid-water system, the liquid and anhydrous phosphoric acid are in equilibrium with the hemihydrate.

The precise temperatures and compositions of these equilibria are critical for understanding and controlling the crystallization processes in concentrated phosphoric acid solutions.

Interactive Data Table: Invariant Equilibria in the Phosphoric Acid-Water System

| Equilibrium Type | Solid Phases in Equilibrium | Liquid Phase Composition (% H₃PO₄) | Temperature (°C) |

| Eutectic | Ice + 2H₃PO₄·H₂O | Data not precisely available in provided search results | Data not precisely available in provided search results |

| Peritectic | 2H₃PO₄·H₂O + H₃PO₄ | ~91.7 | 29.35 |

Theoretical and Computational Studies of Phosphoric Acid Tetrahydrate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of phosphoric acid tetrahydrate at the atomic level. These methods, rooted in the principles of quantum mechanics, provide a detailed understanding of the molecule's structure, electronic properties, and energetics.

Density Functional Theory (DFT) for Structural Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems like phosphoric acid and its hydrates. nih.govoxfordneutronschool.org DFT methods are prized for their balance of computational cost and accuracy, making them suitable for studying relatively large systems. oxfordneutronschool.orghi.is The fundamental premise of DFT is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. nih.gov This approach bypasses the complexity of solving the many-body Schrödinger equation by focusing on the electron density, a more manageable quantity. nih.gov

In the context of phosphoric acid tetrahydrate, DFT is employed to perform structural optimization. This process involves finding the geometric arrangement of atoms that corresponds to the minimum energy, thus predicting the most stable structure of the molecule. oxfordneutronschool.org These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which can be compared with experimental data where available. nih.govmdpi.com

Furthermore, DFT provides a detailed picture of the electronic structure. It allows for the calculation of various electronic properties such as the distribution of electron density, molecular orbitals, and partial charges on atoms. rsc.org This information is crucial for understanding the nature of chemical bonds, intermolecular interactions, and the reactivity of the molecule. For instance, DFT calculations have been used to analyze the electronic structure of phosphoric acid in different environments, revealing insights into its bonding and interactions. mdpi.comnih.gov

Table 1: Selected DFT-Calculated Properties of Phosphoric Acid Systems

| Property | System | Calculated Value | Reference |

| Interaction Energy | Phosphoric Acid + 1 Water Molecule | 18.5 kcal/mol | rsc.org |

| Interaction Energy | Phosphoric Acid + 5 Water Molecules | 39.9 kcal/mol | rsc.org |

| P-O Bond Distance | Hydrated Phosphate (B84403) Species | ~1.53 Å | researchgate.net |

This table presents a selection of properties calculated using DFT for phosphoric acid systems, illustrating the types of quantitative data that can be obtained.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is a powerful and widely used method, ab initio methods offer a pathway to even higher accuracy, albeit typically at a greater computational expense. The term "ab initio" (from the beginning) signifies that these calculations are derived directly from theoretical principles without the inclusion of experimental data. These methods systematically approach the exact solution of the Schrödinger equation, allowing for a controlled and improvable level of theory. youtube.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are particularly valuable for obtaining highly accurate energetic data and for predicting spectroscopic properties. youtube.com For phosphoric acid tetrahydrate, these methods can be used to calculate precise bond dissociation energies, reaction energies, and activation barriers for processes like proton transfer.

Spectroscopic predictions are another key application of high-level ab initio calculations. By computing the vibrational frequencies and infrared intensities, researchers can generate a theoretical vibrational spectrum. researchgate.net This theoretical spectrum can then be compared with experimental spectra (e.g., from infrared or Raman spectroscopy) to aid in the assignment of spectral features and to validate the computed structure. Similarly, ab initio methods can predict NMR chemical shifts, providing another point of comparison with experimental data and a deeper understanding of the local chemical environment of each atom.

Ab initio molecular dynamics (AIMD) simulations combine the accuracy of ab initio electronic structure calculations with the ability to simulate the dynamic behavior of a system over time. researchgate.netnih.gov This approach has been instrumental in revealing the microscopic mechanisms of proton conductivity in liquid phosphoric acid, a process of significant technological importance. researchgate.netnih.gov These simulations can track the movement of individual atoms and the evolution of the hydrogen bond network, providing a detailed, time-resolved picture of molecular processes. researchgate.net

Molecular Dynamics Simulations

Investigation of Proton Transfer Mechanisms in Hydrated Systems

One of the most significant areas of research for hydrated phosphoric acid is understanding the mechanisms of proton transfer. nih.gov Phosphoric acid and its aqueous solutions are known for their high proton conductivity, a property that is crucial for applications such as fuel cells. rsc.orgrsc.org MD simulations, especially ab initio MD (AIMD), have been pivotal in elucidating the intricate steps involved in proton transport. researchgate.netnih.gov

These simulations have revealed that proton transport in concentrated phosphoric acid solutions occurs through a structural diffusion mechanism, often referred to as a Grotthuss-type mechanism. researchgate.net This involves the correlated motion of protons along chains of hydrogen-bonded phosphoric acid and water molecules. The process is not a simple hopping of a single proton but rather a collective rearrangement of the hydrogen bond network that facilitates the effective transfer of positive charge. researchgate.netnih.gov

Simulation of Crystalline Dynamics and Reorientational Motions

While much of the focus has been on liquid-phase systems, MD simulations are also valuable for studying the dynamics within the crystalline state of phosphoric acid hydrates. In a crystal, the molecules are arranged in a regular lattice, but they are not static. They undergo vibrational motions and can exhibit reorientational dynamics.

MD simulations can be used to model the lattice vibrations (phonons) and to study how the molecules reorient within the crystal lattice. This is particularly relevant for understanding the physical properties of the crystal, such as its thermal conductivity and its response to changes in temperature and pressure.

For phosphoric acid hydrates, the reorientational motions of the water molecules and the phosphate groups are of particular interest. These motions are often coupled to the hydrogen bond network and can play a role in phase transitions and other dynamic processes within the crystal. While specific MD studies focusing solely on the crystalline dynamics of phosphoric acid tetrahydrate are less common in the literature compared to studies of aqueous solutions, the methodology is well-established and can provide valuable insights into the solid-state behavior of this compound. For example, MD simulations have been used to analyze the distribution of molecules based on the number of hydrogen bonds they form in mixtures, which is a key aspect of understanding the dynamics in both liquid and solid states. nih.gov

Intermolecular Interactions and Hydrogen Bonding Analysis

The structure, properties, and dynamics of phosphoric acid tetrahydrate are fundamentally governed by the intricate network of intermolecular interactions, with hydrogen bonding playing the dominant role. Computational methods provide a powerful means to analyze and quantify these interactions in great detail.

The phosphoric acid molecule itself possesses multiple sites for both donating and accepting hydrogen bonds. doubtnut.com The three hydroxyl (-OH) groups can act as hydrogen bond donors, while the phosphoryl oxygen (P=O) and the oxygen atoms of the hydroxyl groups can act as hydrogen bond acceptors. When surrounded by four water molecules, a complex and dynamic hydrogen-bonding network is established.

Computational analyses, often performed as a post-processing step on configurations obtained from quantum chemical calculations or MD simulations, can provide a wealth of information about this network. This includes:

Geometric Criteria: Identifying hydrogen bonds based on specific distance and angle cutoffs between donor, hydrogen, and acceptor atoms.

Energetic Analysis: Calculating the strength of individual hydrogen bonds and the total interaction energy of the cluster. DFT calculations have been used to determine the interaction energies between phosphoric acid and water molecules, revealing the strength of these bonds. rsc.org

Topological Analysis: Characterizing the connectivity of the hydrogen bond network, including the formation of rings and chains. Studies have shown that the hydrogen bond network in phosphoric acid systems is highly connected and clustered. rsc.org

Dynamics of Hydrogen Bonds: Investigating the lifetime of hydrogen bonds, i.e., how long on average a particular hydrogen bond persists. This provides insight into the flexibility and dynamics of the network.

Molecular dynamics simulations of phosphoric acid in mixtures have been used to analyze the distribution of molecules based on the number of hydrogen bonds they form and how this changes with concentration. nih.govresearchgate.net These analyses have revealed that phosphoric acid molecules tend to form a large number of strong hydrogen bonds, leading to a highly structured local environment. rsc.org This extensive hydrogen bonding is responsible for many of the characteristic properties of phosphoric acid and its hydrates, including its syrupy nature in concentrated solutions and its ability to facilitate proton transport. rsc.orgdoubtnut.com

Theoretical Elucidation of Hydrogen Bond Strengths and Cooperativity

The structure and properties of phosphoric acid hydrates are dominated by an extensive network of hydrogen bonds. Computational studies have been instrumental in quantifying the strength of these bonds and understanding the cooperative effects within the network.

Molecular dynamics (MD) simulations reveal that the hydrogen bond network of phosphoric acid is fundamentally different from that of pure water. researchgate.netrsc.org On average, each phosphoric acid molecule participates in more and stronger hydrogen bonds compared to a water molecule, leading to a highly connected and clustered network structure. researchgate.netrsc.org This strong hydrogen bonding is responsible for many of the substance's physical properties. researchgate.netrsc.org

Quantum-chemical calculations have been employed to estimate the energies of these interactions. For instance, studies on related phosphorus-containing acids have estimated hydrogen bond energies to be in the range of 10–14 kcal/mol, which are classified as medium-strong hydrogen bonds. mdpi.com The computed lengths of O-H···O hydrogen bonds involving phosphate groups are notably shorter than those in non-phosphate systems, indicating a stronger interaction. niu.edu

The concept of cooperativity is crucial in these systems. It describes the phenomenon where the formation of one hydrogen bond influences the strength of adjacent bonds in a chain or network. In the hydrated phosphoric acid system, the P=O and P-O-H groups act as both hydrogen bond donors and acceptors. nih.govresearchgate.net The interaction of the P-O-D groups (formed via isotopic substitution) with water molecules occurs via strong hydrogen bonds, and the strength of this interaction increases with the acidity of the solute. nih.gov This interconnectedness means that the total stability of a hydrogen-bonded cluster is greater than the sum of individual bond energies.

Table 1: Comparison of Hydrogen Bond Characteristics

| System | Key Finding | Computational Method | Reference |

|---|---|---|---|

| H₃PO₄–H₂O Mixtures | H₃PO₄ forms more and stronger hydrogen bonds than H₂O, creating a more connected network. | Molecular Dynamics (MD) | researchgate.netrsc.org |

| Phosphinic/Phosphoric Acid Self-Associates | Estimated hydrogen bond energies in the range of 10–14 kcal/mol. | Quantum-Chemical Calculations | mdpi.com |

| Dimethyl Phosphoric Acid (DMPH) - Water | Computed O-H···O bond lengths are significantly shorter than non-phosphate H-bonds. | CNDO/2 Molecular Orbital Method | niu.edu |

| Phosphate Anions/Phosphoric Acid in D₂O | P-O-D groups form strong H-bonds with water; strength increases with solute acidity. | Density Functional Theory (DFT) | nih.gov |

Analysis of Hydration Shells and Solute-Water Interactions

The arrangement of water molecules in the immediate vicinity of a phosphoric acid molecule, known as the hydration shell, is critical to its behavior in an aqueous environment. Ab initio molecular dynamics (AIMD) simulations and other computational techniques have been used to characterize these hydration structures in detail. nih.govresearchgate.net

AIMD simulations allow for the computation of spatially resolved, three-dimensional hydration shells, providing a direct microscopic visualization of the water structure around the acid. researchgate.net These studies show that the hydration shells of phosphates are dynamic, undergoing ultrafast structural fluctuations on a sub-300 femtosecond timescale, especially when the phosphate species has OH groups that act as hydrogen bond donors to the first water layer. nih.gov As the number of these proton-donating OH groups decreases (i.e., in the corresponding phosphate anions), the hydration shell becomes more ordered and rigid. nih.gov

For phosphoric acid (H₃PO₄), it is suggested that each oxygen or OH group can, on average, form hydrogen bonds with three water molecules, leading to a highly structured local environment. researchgate.netresearchgate.net Fourier transform infrared (FTIR) spectroscopy, combined with theoretical calculations, indicates that a single molecule of phosphoric acid statistically affects 13.9 water molecules, highlighting its role as a "structure-making" solute in water. nih.gov The interactions governing this structuring are primarily hydrogen bonds between the phosphoric acid molecule and the surrounding water molecules. capes.gov.br

The solute-water interactions are complex, with the phosphoric acid molecule capable of acting as both a proton donor (from its -OH groups) and a proton acceptor (at the lone pairs of its oxygen atoms). nih.govresearchgate.net AIMD simulations combined with femtosecond two-dimensional infrared (2D-IR) spectroscopy help to map these dynamic local hydration structures and characterize the phosphate-water interactions by analyzing the fluctuating electric fields exerted by the water environment on the phosphate's vibrational modes. nih.gov

Table 2: Hydration Characteristics of Phosphoric Acid and Related Species

| Species | Finding | Methodology | Reference |

|---|---|---|---|

| H₃PO₄ and its Anions | Hydration shells with OH donor groups exhibit ultrafast (sub-300 fs) structural fluctuations. | AIMD Simulations & 2D-IR Spectroscopy | nih.gov |

| H₃PO₄ | Affects an average of 13.9 water molecules. | FTIR Spectroscopy & DFT | nih.gov |

| H₃PO₄ and Phosphate Anions | Spatially resolved 3D hydration shells can be computed to visualize the local water structure. | AIMD Simulations | researchgate.net |

| Phosphate Anions | As the number of OH groups decreases, the hydration shell becomes more ordered and rigid. | AIMD Simulations & 2D-IR Spectroscopy | nih.gov |

Lattice Dynamics and Vibrational Frequency Calculations for Spectroscopic Interpretation

Computational methods are essential for interpreting the vibrational spectra (e.g., Infrared and Raman) of crystalline solids like phosphoric acid tetrahydrate. By calculating the expected vibrational frequencies and modes, researchers can assign the peaks observed in experimental spectra to specific molecular motions.

Lattice dynamics calculations model the collective vibrations of atoms within a crystal lattice. aps.org For molecular crystals, these vibrations consist of external modes (translations and rotations of the molecules as a whole) and internal modes (vibrations within the molecular units). The theoretical approach involves setting up a secular equation using mass-weighted Cartesian displacements to avoid issues of redundancy. rsc.org A force-constant matrix, which describes the forces between atoms, is defined based on a chosen potential model (e.g., a rigid-ion model that includes short-range and long-range Coulombic interactions). aps.org Solving this equation yields the vibrational frequencies and the corresponding atomic displacement patterns (eigenvectors). rsc.org

For phosphoric acid and its hydrates, density functional theory (DFT) has proven to be a reliable method for calculating vibrational frequencies. nih.govresearchgate.net These calculations can confirm the plausible assignments of observed spectral bands, such as the OD band of HDO in isotopic studies, to specific types of hydrogen-bonded interactions. nih.gov The accuracy of different DFT functionals (like B3LYP-D) has been evaluated for phosphate compounds, showing that including dispersion corrections can significantly improve the agreement between calculated and experimental frequencies, particularly for phosphate modes like P=O and P-O stretching and P-O-H bending. researchgate.net

The combination of AIMD simulations and vibrational analysis provides a powerful link between structure and spectroscopy. By calculating the vibrational density of states (VDOS) from the simulation trajectories, researchers can understand the signatures of specific peaks in the spectra and, in particular, the effects of solvation and hydrogen bonding on the vibrational modes. researchgate.net The analysis of vibrational spectra, supported by these calculations, confirms the local structure, such as the existence of the PO₄³⁻ tetrahedron in phosphate compounds, through the appearance of its characteristic vibrational modes (ν₁, ν₂, ν₃, ν₄). researchgate.net

Reactivity and Solid State Transformations of Phosphoric Acid Tetrahydrate

Solid-State Reaction Pathways

Interconversion with Other Phosphoric Acid Hydrates or Anhydrous Forms

The interconversion between different hydrates of phosphoric acid is a known phenomenon, driven by changes in temperature and water vapor pressure. It is plausible that phosphoric acid tetrahydrate could transform into lower hydrates (dihydrate, monohydrate, hemihydrate) or the anhydrous form upon heating, with the release of water molecules. Conversely, under specific conditions of high humidity and low temperature, lower hydrates or the anhydrous form might convert to the tetrahydrate. However, the precise conditions and kinetics of these transformations for the tetrahydrate have not been documented.

Reactions with Inorganic and Organic Compounds in the Solid Phase

Solid-state reactions of phosphoric acid with various compounds are utilized in materials synthesis. For instance, reactions with metal oxides can yield metal phosphates. It is conceivable that phosphoric acid tetrahydrate could participate in similar solid-state reactions, potentially at different rates or through different mechanisms compared to other hydrated or anhydrous forms due to the higher water content. However, specific studies detailing such reactions with the tetrahydrate as a starting material are lacking. The reactivity of phosphoric acid with iron oxides, for example, is known to depend on the specific oxide, with Fe₂O₃ dissolving while FeO can form a passivating layer of iron phosphate (B84403) persianutab.comquora.com. How the hydration state of the phosphoric acid influences these reactions at the solid-state level remains an open area for investigation.

Stability in Diverse Environmental Conditions

The stability of hydrated compounds is intrinsically linked to environmental factors such as humidity and temperature. While general principles apply, specific data for phosphoric acid tetrahydrate is not available.

Influence of Humidity and Temperature on Crystalline Stability

The crystalline stability of any hydrate (B1144303) is dependent on the partial pressure of water in the surrounding environment. It is expected that phosphoric acid tetrahydrate would be stable only within a specific range of high relative humidity. A decrease in humidity would likely lead to efflorescence, the loss of water of hydration, and transformation to a lower hydrate or the anhydrous form.

Temperature is another critical factor. Increased temperature would provide the energy for the endothermic process of dehydration, leading to the decomposition of the tetrahydrate crystal structure. The thermal decomposition of phosphoric acid itself begins at elevated temperatures, leading to the formation of pyrophosphoric acid and other condensed phosphates nih.gov. It is anticipated that the tetrahydrate would lose its water of crystallization at temperatures well below the decomposition temperature of the acid itself.

Mechanisms of Degradation and Preservation

The primary degradation mechanism for phosphoric acid tetrahydrate would be the loss of its water of hydration. To preserve its crystalline structure, it would need to be stored in a controlled environment with high humidity and stable, likely low, temperatures. The hygroscopic nature of phosphoric acid, in general, suggests a strong affinity for water nih.gov. However, maintaining the specific stoichiometry of the tetrahydrate would require precise control over these conditions.

Role as a Precursor in Novel Phosphate Material Formation

Phosphoric acid is a common precursor in the synthesis of a wide array of phosphate materials, including catalysts, ceramics, and materials for biomedical applications researchgate.netnih.govbohrium.com. The hydration state of the phosphoric acid used can influence the reaction kinetics and the final product's properties.

In principle, phosphoric acid tetrahydrate could serve as a precursor. The presence of a significant amount of water of hydration might facilitate certain solution-mediated reaction mechanisms even in a nominally solid-state synthesis. For instance, in the synthesis of metal phosphates from metal oxides, the water released from the tetrahydrate upon gentle heating could act as a solvent, influencing the dissolution of the oxide and the subsequent precipitation of the phosphate product. This could lead to different crystalline phases or morphologies compared to syntheses using anhydrous or less hydrated forms of phosphoric acid. However, without specific experimental studies, the structural outcomes and reaction mechanisms remain hypothetical. The synthesis of geopolymeric materials from metakaolinite and phosphoric acid, for example, involves the condensation of aluminosilicate and phosphate tetrahedral units in an aqueous solution researchgate.net. The use of a highly hydrated solid acid like the tetrahydrate could potentially alter the reaction environment and the resulting polymer structure.

Advanced Analytical Methodologies Applied to Phosphoric Acid Tetrahydrate Research

Synchrotron X-ray Diffraction for Time-Resolved and High-Resolution Studies

Synchrotron X-ray diffraction (SXRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of materials. Its high brightness, collimation, and tunable energy make it superior to conventional laboratory X-ray sources, enabling studies with high resolution and the ability to follow structural changes in real-time. nih.govresearchgate.netiaea.org

Table 1: Crystallographic Data for Anhydrous and Hemihydrate Phosphoric Acid

| Parameter | Anhydrous H₃PO₄ materialsproject.org | H₃PO₄·0.5H₂O researcher.life |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/a |

| a (Å) | 5.7572(13) | 7.922(10) |

| b (Å) | 4.8310(17) | 12.987(20) |

| c (Å) | 11.5743(21) | 7.470(10) |

| **β (°) ** | 95.274(12) | 109.9(1) |

| **Volume (ų) ** | 320.55(25) | - |

| Z | 4 | 8 |

Time-resolved SXRD is particularly valuable for studying dynamic processes such as phase transitions and dehydration. rsc.orgarizona.edu By collecting diffraction patterns at rapid intervals, researchers can monitor changes in the crystal structure as a function of temperature, pressure, or other external stimuli. For phosphoric acid tetrahydrate, this technique would be instrumental in observing the loss of water molecules and any subsequent transformations to lower hydrates or the anhydrous form. For example, time-resolved studies on other hydrated compounds have successfully mapped the kinetics of dehydration processes. arizona.edu

Electron Microscopy Techniques

Electron microscopy offers direct visualization of a material's microstructure and nanostructure, providing valuable information that complements diffraction techniques.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface, revealing details about its morphology, such as crystal shape and size, and its surface texture. sciencephotogallery.comresearchgate.netresearchgate.net While specific SEM images of phosphoric acid tetrahydrate are not widely published, the technique is routinely used to characterize phosphate (B84403) crystals. sciencephotogallery.com For the tetrahydrate, SEM analysis would provide insights into the external crystal habit and the presence of any surface features or defects.

Transmission Electron Microscopy (TEM) for Nanostructural Details and Defects

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the investigation of a material's internal structure at the nanoscale. nih.govaps.org TEM can be used to identify and characterize crystal defects such as dislocations and stacking faults. In the context of phosphoric acid tetrahydrate, TEM would be invaluable for examining the arrangement of molecules within the crystal lattice and identifying any imperfections that could influence its physical and chemical properties. Although specific TEM studies on phosphoric acid tetrahydrate are scarce, the technique has been successfully applied to study defects in other crystalline materials. nih.govaps.org

Coupled Analytical Techniques (e.g., TGA-FTIR, DSC-XRD)

Coupling analytical techniques provides a more comprehensive understanding of a material's properties by simultaneously measuring different physical or chemical changes.

Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) is a powerful tool for studying the thermal decomposition of materials. researchgate.netmarquette.eduresearchgate.net TGA measures the change in mass of a sample as it is heated, while FTIR analyzes the chemical composition of the evolved gases. For phosphoric acid tetrahydrate, TGA-FTIR would identify the temperatures at which water is lost and characterize the evolved water vapor. Studies on other hydrated compounds and phosphonic acids have demonstrated the utility of this technique in elucidating decomposition mechanisms. marquette.eduresearchgate.net

Differential scanning calorimetry coupled with X-ray diffraction (DSC-XRD) allows for the simultaneous measurement of thermal transitions and structural changes. researchgate.netmarquette.edu DSC detects endothermic and exothermic processes, such as melting and crystallization, while XRD provides information about the crystal structure at each temperature. This technique would be particularly useful for studying the phase transitions of phosphoric acid tetrahydrate upon heating, correlating changes in enthalpy with changes in the crystal lattice. The dehydration process of other hydrates has been effectively studied using this combined approach. researchgate.net

Atomic Force Microscopy (AFM) for Surface Characterization and Growth Monitoring

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of a material at the nanoscale. nih.govresearchgate.netresearchgate.nettribology.rs It can provide detailed three-dimensional topographical information, including surface roughness and the presence of atomic or molecular-scale features. For phosphoric acid tetrahydrate, AFM could be used to characterize the topography of crystal faces with high precision. tribology.rs

Furthermore, in-situ AFM allows for the real-time monitoring of dynamic processes such as crystal growth and dissolution in a liquid environment. researchgate.netnih.govresearchgate.net This would enable the direct observation of how phosphoric acid tetrahydrate crystals grow from solution, providing insights into the mechanisms of nucleation and layer growth. The growth of various other crystals has been extensively studied using this powerful technique. researchgate.netnih.gov

Future Research Directions in Phosphoric Acid Tetrahydrate Chemistry

Discovery and Characterization of Novel Hydrate (B1144303) Phases and Co-Crystals

Future research is poised to expand the known solid-state landscape of phosphoric acid through the discovery of new hydrate phases and co-crystals. While various hydrates of phosphoric acid are known, the systematic exploration for novel phases under diverse conditions of temperature, pressure, and solvent systems remains an open area. The discovery of new hydrates is crucial for understanding the fundamental principles of hydrogen bonding and crystal packing in phosphate-water systems.

A significant and promising avenue is the engineering of co-crystals, where phosphoric acid acts as a co-former with other molecules, particularly active pharmaceutical ingredients (APIs). rsc.orgrsc.org Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonds. nih.gov Phosphoric acid has been successfully used to form ionic co-crystals (ICCs) with monophosphate salts of APIs, enabling the development of stable, crystalline, and bioavailable solid dosage forms where traditional methods have failed. rsc.orgresearchgate.net

Research indicates a high degree of "promiscuity" in the supramolecular synthons formed between dihydrogen phosphate (B84403) (DHP) anions, phosphoric acid (PA) molecules, and in some cases, water molecules. nih.gov A survey of existing structures has identified numerous distinct hydrogen bonding motifs, suggesting a rich and varied structural chemistry yet to be uncovered. nih.govacs.org Future work will likely focus on:

Systematic Screening: Employing high-throughput screening techniques to explore a wider range of co-formers with phosphoric acid to create novel materials with tailored physicochemical properties like solubility, stability, and dissolution rates. researchgate.net

Advanced Characterization: Utilizing advanced analytical techniques such as single-crystal X-ray diffraction, solid-state NMR (SSNMR), and vibrational spectroscopy to fully characterize the intricate hydrogen-bonding networks in new co-crystals and hydrates. rsc.org

Crystal Engineering: Moving beyond serendipitous discovery to the rational design of co-crystals by establishing a clear hierarchy of supramolecular synthons and understanding the intermolecular interactions that govern crystal formation. nih.gov

| Research Focus Area | Objective | Key Methodologies |

| Novel Hydrate Discovery | Identify and characterize new crystalline phases of phosphoric acid with varying water content. | Crystallization under varied T/P, Cryo-crystallography |

| Co-crystal Engineering | Design and synthesize new co-crystals with desired properties (e.g., for pharmaceuticals). | High-Throughput Screening, Solid-State NMR, X-ray Diffraction |

| Supramolecular Analysis | Understand the hierarchy and diversity of hydrogen-bonding motifs. | Cambridge Structural Database (CSD) analysis, Spectroscopic studies |

Deeper Insights into Complex Hydration and Dehydration Mechanisms

Understanding the precise mechanisms of hydration and dehydration is fundamental to controlling the formation of specific phosphoric acid hydrates and for their application in various processes. Dehydration reactions, often catalyzed by strong acids like phosphoric acid, involve the removal of a water molecule to form unsaturated compounds. eguruchela.comlibretexts.org While the general principles are understood, the specific stepwise molecular events, transition states, and the role of the extended hydrogen-bond network in the solid-state transformations of phosphoric acid tetrahydrate are not fully elucidated.

Future research will leverage advanced spectroscopic and simulation techniques to gain a more profound understanding. nih.gov For instance, femtosecond two-dimensional infrared (2D-IR) spectroscopy combined with ab initio molecular dynamics (AIMD) simulations can map the dynamic local hydration structures and phosphate-water interactions on ultrafast timescales. nih.govaip.org Such studies reveal that the hydration shells around phosphate groups undergo structural fluctuations on a sub-300 fs time scale. nih.gov

Key future research questions in this area include:

Nucleation and Growth: Investigating the kinetics and thermodynamics of hydrate formation, including the initial nucleation events and subsequent crystal growth, drawing parallels from studies on related systems like phosphogypsum hydration. acs.org

Solid-State Transformation Pathways: Elucidating the precise atomic-level pathways for the interconversion between different hydrate phases (e.g., tetrahydrate to dihydrate or hemihydrate) and the role of lattice defects and surface chemistry in these processes.

Water Dynamics: Characterizing the mobility and exchange dynamics of water molecules within the crystal lattice of phosphoric acid tetrahydrate and understanding how these dynamics influence the material's properties and stability.

| Research Question | Key Technique | Expected Insight |

| Hydration Shell Dynamics | 2D-IR Spectroscopy, AIMD Simulations | Ultrafast structural fluctuations of water molecules around phosphate ions. nih.gov |

| Hydration/Dehydration Kinetics | Dispersive Kinetic Models, In-situ Monitoring | Quantitative understanding of transformation rates under various conditions. acs.org |

| Reaction Mechanisms | Isotope Labeling, Spectroscopic Analysis | Step-by-step molecular pathways for water addition/removal. |

Development of Advanced Theoretical Models for Predictive Material Design

The development of robust and accurate theoretical models is essential for accelerating the discovery and design of new materials based on phosphoric acid hydrates. First-principles molecular dynamics simulations, such as Car-Parrinello MD, and methods based on density functional theory (DFT) have already proven valuable in investigating the properties of phosphoric acid in various states. researchgate.net These simulations provide insights into structural properties, vibrational densities, and proton transfer events. researchgate.net

The future in this domain lies in creating predictive models that can guide experimental efforts. This involves:

Force Field Development: Creating highly accurate force fields specifically parameterized for phosphoric acid and its hydrates. These force fields are crucial for conducting large-scale molecular dynamics simulations that can predict crystal structures, phase transitions, and mechanical properties.

Quantum Mechanical Calculations: Employing high-level quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the electronic structure and non-covalent interactions that dictate the stability and properties of co-crystals and hydrates. aip.org

Machine Learning Integration: Integrating machine learning algorithms with computational chemistry to screen vast numbers of potential co-formers and predict the most likely crystal structures, thereby streamlining the experimental discovery process.

These advanced models will enable the in silico design of materials with targeted properties, reducing the reliance on trial-and-error experimentation and providing a deeper fundamental understanding of the underlying chemical principles.

Exploration of Solid-State Acid-Base Chemistry and Proton Conduction Phenomena

Phosphoric acid is renowned for having one of the highest intrinsic proton conductivities of any known substance. nih.govresearchgate.net This property is rooted in its extensive and dynamic hydrogen-bond network, which facilitates rapid proton transport via a structural diffusion mechanism, often referred to as a Grotthuss-like mechanism. researchgate.netresearchgate.net This involves the collective transfer of protons along chains of hydrogen-bonded molecules. researchgate.net

While much of the research has focused on liquid phosphoric acid, a compelling future direction is the exploration of these phenomena in the solid state, specifically within phosphoric acid tetrahydrate and its co-crystals. The ordered arrangement of molecules in a crystal lattice provides a unique environment to study and potentially control proton conduction pathways.

Future research will likely concentrate on:

Anisotropic Conduction: Investigating the directional dependence (anisotropy) of proton conductivity in single crystals of phosphoric acid hydrates and co-crystals to understand how the crystal structure dictates the pathways of proton movement.

Doping and Composite Materials: Exploring the effects of introducing dopants or creating composite materials to enhance or modify the proton conductivity of solid phosphoric acid hydrates for applications in electrochemical devices like fuel cell membranes.

Quantum Effects: Delving deeper into the role of quantum mechanical effects, such as zero-point energy and tunneling, in the proton transfer process, as studies have suggested these effects play a significant role in enhancing proton mobility. osti.gov

The interplay between the hydrogen-bond network and a frustrated balance of proton donors and acceptors is key to the high conductivity. nih.gov Understanding and controlling this interplay in the solid state could lead to the development of novel solid-state proton conductors.

| Phenomenon | Research Goal | Potential Application |

| Proton Conduction Mechanism | Elucidate the Grotthuss-like proton transfer in the solid state. | Solid-state electrolytes for fuel cells. |

| Solid-State Acidity | Characterize proton donor/acceptor sites within the crystal lattice. | Heterogeneous acid catalysis. |

| Quantum Tunneling | Quantify the contribution of quantum effects to proton mobility. | Design of next-generation protonic devices. |

Q & A

Q. What are the standard laboratory methods for synthesizing phosphoric acid tetrahydrate?

Phosphoric acid tetrahydrate can be synthesized by reacting phosphate rock with sulfuric acid under controlled conditions. Key steps include optimizing the sulfuric acid-to-calcium ratio (calculated from CaO content in the rock) and adjusting concentrations via evaporation to achieve the desired tetrahydrate form. Laboratory-scale trials should account for impurities (e.g., Al₂O₃, Fe₂O₃) that affect filterability and crystal morphology . For advanced material synthesis, phosphoric acid is combined with metal precursors (e.g., cobalt acetate tetrahydrate, titanium isopropoxide) in aqueous solutions, followed by templating agents to direct crystallization .

Q. How is phosphoric acid tetrahydrate utilized in biological sample preparation, such as DNA extraction?

Phosphoric acid disrupts cell walls and membranes via its acidic properties (pH ~1.5–2.5), facilitating DNA release. It also acts as a buffer to stabilize pH during enzymatic reactions. Researchers must standardize acid concentration and exposure time to avoid nucleic acid degradation .

Q. What safety protocols are critical when handling phosphoric acid tetrahydrate?

Due to its corrosive nature, researchers must use PPE (gloves, goggles), work in fume hoods, and neutralize spills with sodium bicarbonate. Storage should be in chemically resistant containers, away from reactive metals. Safety data sheets (SDS) and institutional guidelines should be consulted for emergency procedures .